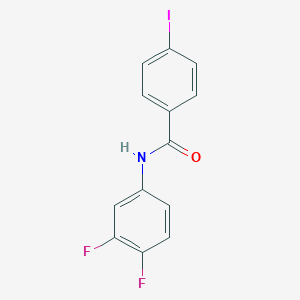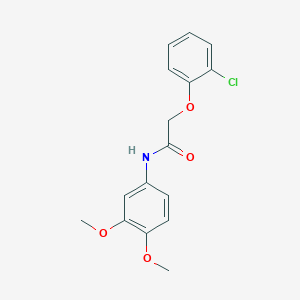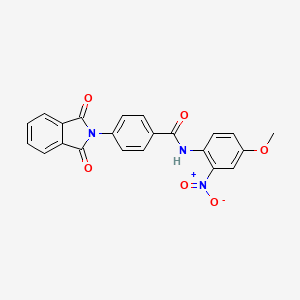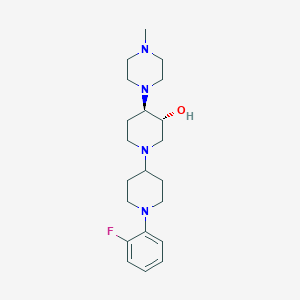![molecular formula C11H11N3O3S B4953467 1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4953467.png)
1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a transmembrane receptor that plays a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR4 activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are involved in the pathogenesis of various inflammatory diseases. TAK-242 has been shown to inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines, making it a promising therapeutic candidate for the treatment of inflammatory diseases.
作用机制
1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules such as MyD88 and TRIF. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the inflammatory response.
Biochemical and physiological effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. This leads to a reduction in inflammation and tissue damage in animal models of inflammatory diseases. This compound has also been shown to improve survival and reduce organ dysfunction in animal models of sepsis and acute lung injury.
实验室实验的优点和局限性
The advantages of using 1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in lab experiments include its specificity for TLR4 signaling and its ability to inhibit the production of pro-inflammatory cytokines. However, the limitations of using this compound include its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
未来方向
For the research on 1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid include the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of new targets for its use in the treatment of inflammatory diseases. This compound may also have potential applications in other areas such as cancer immunotherapy and neuroinflammation.
合成方法
The synthesis of 1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-thienylmethanol, which is then converted to 2-thienylmethylamine. The amine is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid to form the corresponding amide. The amide is then treated with phosgene to form the corresponding acid chloride, which is then reacted with N,N-dimethylformamide to form this compound.
科学研究应用
1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In preclinical studies, this compound has been shown to reduce inflammation and improve outcomes in animal models of sepsis, acute lung injury, and rheumatoid arthritis. In clinical trials, this compound has been evaluated for the treatment of sepsis and acute respiratory distress syndrome (ARDS), with promising results.
属性
IUPAC Name |
1-methyl-3-(thiophen-2-ylmethylcarbamoyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-14-6-8(11(16)17)9(13-14)10(15)12-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,12,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTFYCJEPGYFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4953405.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2,4,5-trimethoxybenzyl)-1,3-propanediamine](/img/structure/B4953407.png)

![N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4953446.png)
![8-chloro-N'-[1-(4-isobutoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4953451.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-1-methoxy-2-naphthamide](/img/structure/B4953459.png)


![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4953478.png)

![9-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4953491.png)
![N-(4-methoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4953494.png)
